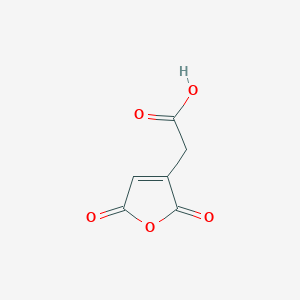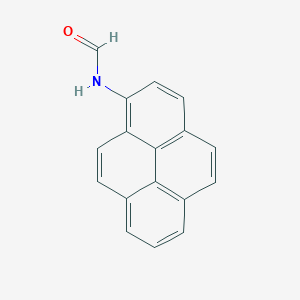
N-Formyl-1-aminopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-1-aminopyrene (NFAP) is a fluorescent probe that has been widely used in scientific research to detect and quantify reactive oxygen species (ROS) in living cells and tissues. This molecule is a derivative of 1-aminopyrene, which is a polycyclic aromatic hydrocarbon that is commonly used as a fluorescent tracer in biological and environmental studies.
Wirkmechanismus
N-Formyl-1-aminopyrene works by reacting with ROS to produce a highly fluorescent compound that emits light in the visible range. This fluorescence can be detected using a variety of methods, including fluorescence microscopy, flow cytometry, and spectroscopy. The intensity of the fluorescence is directly proportional to the amount of ROS present in the sample, allowing researchers to quantify the levels of these molecules with high precision.
Biochemische Und Physiologische Effekte
N-Formyl-1-aminopyrene does not have any known biochemical or physiological effects on cells or tissues. It is a non-toxic molecule that is easily eliminated from the body, making it a safe and effective tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
N-Formyl-1-aminopyrene has several advantages for lab experiments, including its high sensitivity and specificity for ROS detection, its compatibility with a wide range of experimental systems, and its ease of use. However, there are also some limitations to its use, including its potential for photobleaching and interference from other fluorescent molecules.
Zukünftige Richtungen
There are many potential future directions for research involving N-Formyl-1-aminopyrene, including the development of new methods for ROS detection, the use of N-Formyl-1-aminopyrene in combination with other fluorescent probes to study complex cellular processes, and the application of N-Formyl-1-aminopyrene in clinical studies of oxidative stress-related diseases. Additionally, the synthesis of new derivatives of N-Formyl-1-aminopyrene with improved properties could lead to even more powerful tools for scientific research.
Synthesemethoden
N-Formyl-1-aminopyrene can be synthesized by reacting 1-aminopyrene with formic acid in the presence of a catalyst such as sulfuric acid or acetic anhydride. The reaction yields a yellowish powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Wissenschaftliche Forschungsanwendungen
N-Formyl-1-aminopyrene has been used in a wide range of scientific research applications, including studies of oxidative stress, inflammation, and cancer. This molecule is particularly useful for detecting ROS, which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. By measuring the levels of ROS in cells and tissues, researchers can gain insights into the mechanisms of disease and develop new therapies for a variety of conditions.
Eigenschaften
CAS-Nummer |
103915-43-1 |
|---|---|
Produktname |
N-Formyl-1-aminopyrene |
Molekularformel |
C17H11NO |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
N-pyren-1-ylformamide |
InChI |
InChI=1S/C17H11NO/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-10H,(H,18,19) |
InChI-Schlüssel |
YRRFNWAQLGOASH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |
Andere CAS-Nummern |
103915-43-1 |
Synonyme |
N-formyl-1-aminopyrene NFAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



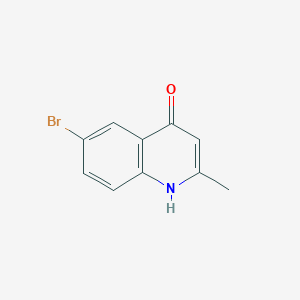
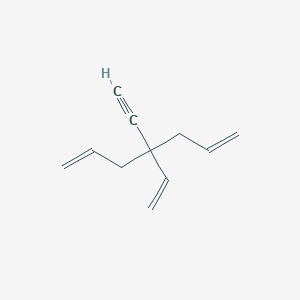
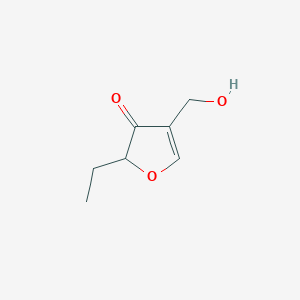
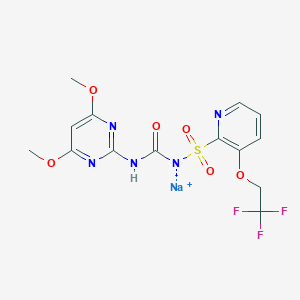
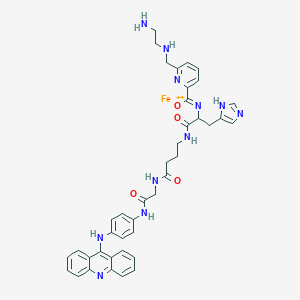
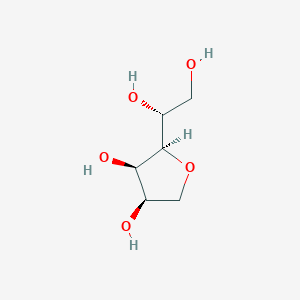
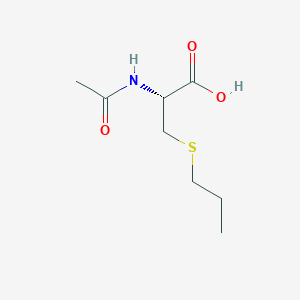
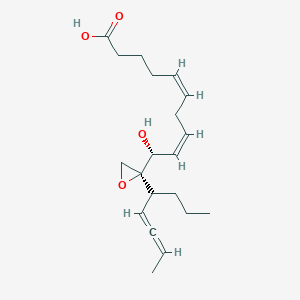
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)


![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
